molecular formula C7H5N3S B011996 4-(1,2,3-Thiadiazol-4-yl)pyridine CAS No. 102253-71-4

4-(1,2,3-Thiadiazol-4-yl)pyridine

Cat. No. B011996
M. Wt: 163.2 g/mol
InChI Key: CBBNSZNUEUONCU-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)pyridine is a compound that has garnered interest due to its unique structure and potential applications in various fields of research. This compound is an analog of benzothiadiazole and is known for its electron-accepting ability, which makes it a subject of study in the development of novel materials and chemical entities (Ming et al., 2015).

Synthesis Analysis

The synthesis of thiadiazolo[3,4-c]pyridine derivatives, including 4-(1,2,3-Thiadiazol-4-yl)pyridine, often involves multiple steps starting from readily available materials. High yields and good solubility in organic solvents are critical parameters for an efficient synthesis process, enabling appropriate coating processes for practical applications (Sun et al., 2011).

Molecular Structure Analysis

The molecular structure of derivatives like 4-(1,2,3-Thiadiazol-4-yl)pyridine is characterized by spectral, X-ray, and density functional theory (DFT) studies, revealing a stable configuration through intramolecular as well as intermolecular hydrogen bonding. These studies provide insights into the geometric parameters and stability of the molecules, indicating the presence of negative HOMO and LUMO energies (Dani et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 4-(1,2,3-Thiadiazol-4-yl)pyridine derivatives showcase their potential in forming complex structures. For example, the cyclization of thiadiazolo[3,4-c]pyridine derivatives using copper(ii) chloride leads to novel cyclic systems with significant cytotoxic activity, demonstrating the compound's reactivity and utility in synthesizing biologically active molecules (Adhami et al., 2014).

Physical Properties Analysis

The physical properties, including electrochromic behavior and optical properties of thiadiazolo[3,4-c]pyridine-based polymers, have been investigated. These materials exhibit unique electrochromic properties, such as fast-switching times and high coloration efficiencies, making them suitable for applications in electrochromic devices (Ming et al., 2015).

Chemical Properties Analysis

The chemical properties of 4-(1,2,3-Thiadiazol-4-yl)pyridine and its derivatives are highlighted by their reactivity and potential biological activities. The compound's structure allows for the synthesis of various biologically active derivatives, showing promise in anticancer, antimicrobial, and antitubercular activities, among others. These activities are attributed to the compound's ability to interact with biological targets, as demonstrated in molecular docking studies (Abouzied et al., 2022).

Scientific Research Applications

  • Biomedical Applications :

  • Material Science Applications :

    • Developing novel neutral green electrochromic polymers with favorable redox activity, stability, and fast switching time (Ming et al., 2015).
  • Chemical Synthesis Applications :

    • In the Dimroth rearrangement of 6-amino-4-oxopyrano[3,4-d] [1,2,3]thiadiazoles leading to 6-hydroxy-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridines (Subbotina et al., 2005).
    • In the formation of various chemical compounds such as phenylhydrazones, amides, and nitriles (Gewald, Calderon & Hain, 1986).
  • Pharmaceutical Research :

  • Chemical Properties and Reactions :

    • Formation of metal complexes with metals like palladium, nickel, ruthenium, copper, and silver, leading to ordered and disordered structures (Richardson & Steel, 2002).

properties

IUPAC Name

4-pyridin-4-ylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3S/c1-3-8-4-2-6(1)7-5-11-10-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBNSZNUEUONCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362993
Record name 4-(1,2,3-thiadiazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,3-Thiadiazol-4-yl)pyridine

CAS RN

102253-71-4
Record name 4-(1,2,3-thiadiazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.8 g of 4-acetylpyridine semicarbazone was added to 47 ml of thionyl chloride under ice-cooling, and, after allowing to warm to room temperature, the mixture was stirred for 1 hour. 200 ml of chloroform was added to the reaction mixture, and the resulting mixture was added dropwise to an aqueous solution of sodium carbonate cooled with ice. The chloroform layer was separated, washed with water, dried and concentrated to obtain 3.4 g of 4-(1,2,3-thiadiazol-4-yl)pyridine. Melting point: 121°-123° C.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,2,3-Thiadiazol-4-yl)pyridine
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4-(1,2,3-Thiadiazol-4-yl)pyridine
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4-(1,2,3-Thiadiazol-4-yl)pyridine
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4-(1,2,3-Thiadiazol-4-yl)pyridine
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4-(1,2,3-Thiadiazol-4-yl)pyridine
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4-(1,2,3-Thiadiazol-4-yl)pyridine

Citations

For This Compound
1
Citations
K Pacaud, D Tritsch, A Burger, JF Biellmann - Bioorganic chemistry, 2003 - Elsevier
The base exchange of nicotinamide with pyridine derivatives 1a–5a, catalyzed by pig brain NAD + glycohydrolase and ADP-ribosyl cyclase from Aplysia californica, generated the …
Number of citations: 9 www.sciencedirect.com

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